2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid
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Overview
Description
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid is an organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a hydroxyacetic acid moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine or a 1,4-diketone.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Hydroxyacetic Acid Moiety: The hydroxyacetic acid moiety can be introduced through a nucleophilic substitution reaction using a suitable leaving group precursor, such as a halogenated acetic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid can undergo oxidation to form a carbonyl group, resulting in the formation of a keto acid.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-oxoacetic acid.
Reduction: Regeneration of this compound from its oxidized form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-methylpropanoic acid: Similar structure but with a methyl group instead of a hydroxy group.
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3-thiazole-4-carboxylic acid: Contains a thiazole ring instead of a hydroxyacetic acid moiety.
Uniqueness
2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid is unique due to the presence of both a hydroxy group and a pyrrolidine ring, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
CAS No. |
141403-82-9 |
---|---|
Molecular Formula |
C11H19NO5 |
Molecular Weight |
245.3 |
Purity |
0 |
Origin of Product |
United States |
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